N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Catalog No.
S11876754
CAS No.
M.F
C27H26ClN3O5S
M. Wt
540.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophen...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Molecular Formula

C27H26ClN3O5S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C27H26ClN3O5S/c28-20-7-4-3-6-19(20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-5-1-2-8-24(32)29-15-18-9-10-22-23(14-18)36-17-35-22/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-17H2,(H,29,32)

InChI Key

XJQHJHIOWNAGQX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5Cl

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a thieno[3,2-d]pyrimidine framework. The compound's molecular formula is C20H19ClN4O4SC_{20}H_{19}ClN_4O_4S, and it has a molecular weight of approximately 426.90 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization: The thieno[3,2-d]pyrimidine structure can undergo cyclization reactions that may lead to the formation of new derivatives.

Preliminary studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide exhibits significant biological activity. Some potential activities include:

  • Anticancer Properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: There is evidence that benzodioxole derivatives possess antimicrobial properties, which could extend to this compound.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide can be achieved through multi-step synthetic routes. A general method involves:

  • Formation of the Benzodioxole Derivative: Starting from commercially available precursors such as 1,3-benzodioxole.
  • Synthesis of Thieno[3,2-d]pyrimidine Framework: Utilizing cyclization reactions involving appropriate thioketones and amidines.
  • Coupling Reaction: The final step involves coupling the benzodioxole derivative with the thieno[3,2-d]pyrimidine under suitable conditions (e.g., using coupling agents like EDC or DCC).

The unique structure of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide suggests several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: To study biological pathways involving specific enzymes or receptors.
  • Chemical Probes: For exploring biochemical mechanisms in cellular systems.

Interaction studies are crucial for understanding the pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide. Key areas include:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins or enzymes.
  • Receptor Interaction: Assessing its affinity for various receptors that play roles in disease mechanisms.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems and identifying potential metabolites.

Several compounds share structural features with N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(2H-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridinContains benzodioxole and chlorophenyl groupsPotential anticancer activity
N-(1-benzodioxol-5-methyl)-4-chloroanilineSimilar benzodioxole structureAntimicrobial properties
6-Bromo-N-(benzodioxol) derivativesVariations in halogen substitutionDiverse biological effects

These compounds highlight the versatility of benzodioxole derivatives in medicinal chemistry while underscoring the unique combination of functionalities present in N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide that may confer distinct biological properties.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

539.1281698 g/mol

Monoisotopic Mass

539.1281698 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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